

Crystal Structure & Solid-State Characterization of (E)-4-Hydroxybenzaldehyde Oxime: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde oxime

CAS No.: 699-06-9

Cat. No.: B102947

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Executive Summary

4-Hydroxybenzaldehyde oxime (4-HBO) represents a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its solid-state behavior is governed by the interplay between two potent hydrogen-bonding motifs: the amphoteric oxime group (

) and the phenolic hydroxyl group (

).[1] Understanding its crystal structure is essential for optimizing purification processes, ensuring polymorph stability, and predicting solubility profiles in drug formulation.[1]

This guide provides a definitive technical analysis of the anhydrous (

)-isomer, detailing its synthesis, crystallographic parameters, and supramolecular architecture.

[1]

Chemical Context & Synthesis Protocol[2][3][4]

The synthesis of 4-HBO favors the formation of the (

)-isomer (trans) over the (

)-isomer due to steric factors.[1] The reaction proceeds via the condensation of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.

Optimized Synthesis Workflow

Objective: Produce high-purity (

)-4-Hydroxybenzaldehyde oxime suitable for single-crystal growth.

Reagents:

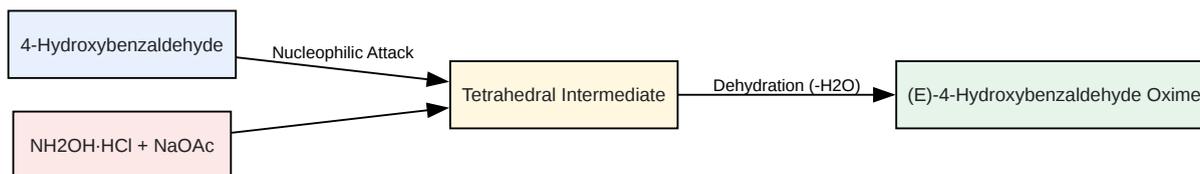
- 4-Hydroxybenzaldehyde (
 eq)[1][2][3]
- Hydroxylamine hydrochloride (
 ,
 eq)[1]
- Sodium Acetate (
 ,
 eq) or Pyridine[1]
- Solvent: Ethanol/Water (9:1 v/v)[1]

Protocol:

- Dissolution: Dissolve 4-hydroxybenzaldehyde in ethanol at room temperature.
- Activation: Prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
- Condensation: Add the aqueous amine solution dropwise to the aldehyde solution.
- Reflux: Heat the mixture to reflux (
) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Isolation: Concentrate the solvent under reduced pressure. Add ice-cold water to precipitate the crude oxime.

- Purification: Recrystallize from hot ethanol/water to obtain colorless prisms.

Reaction Pathway Diagram[1]



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Figure 1: Synthetic pathway for the condensation of 4-hydroxybenzaldehyde with hydroxylamine.[1]

Crystallographic Characterization

The definitive crystal structure of anhydrous (

)-4-hydroxybenzaldehyde oxime was solved by Jerslev and Larsen (1992).[1] The compound crystallizes in the monoclinic system, a common feature for planar aromatic oximes which allows for efficient packing of the benzene rings.

Unit Cell Data

| Parameter | Value | Uncertainty |
|----------------|-------------------|-------------|
| Crystal System | Monoclinic | - |
| Space Group | (No.[1][4][5] 14) | - |
| (Å) | | - |
| (Å) | | - |
| (Å) | | - |
| (| | - |
|) | | - |
| | | - |
| | | - |
| Temperature | | - |

Table 1: Crystallographic parameters for anhydrous (E)-4-Hydroxybenzaldehyde oxime [1].

Molecular Conformation

The molecule adopts an almost planar conformation. The oxime group is in the ()-configuration, with the hydroxyl group of the oxime moiety trans to the benzene ring relative to the C=N bond. This planarity is stabilized by extended π -conjugation across the aromatic ring and the C=N double bond, facilitating dense packing in the crystal lattice.

Structural Analysis: The Hydrogen Bonding Network

The supramolecular assembly of 4-HBO is defined by a competition between two primary hydrogen bond donors and acceptors.[1] Unlike simple benzaldoximes that form isolated

dimers, the presence of the para-hydroxyl group introduces a second dimension to the network.

Competitive Interaction Sites

- Oxime Group (): Acts as both a donor (OH) and an acceptor (N).[1]
- Phenolic Group (): Strong proton donor; the oxygen also acts as a weak acceptor.[1]

Network Topology

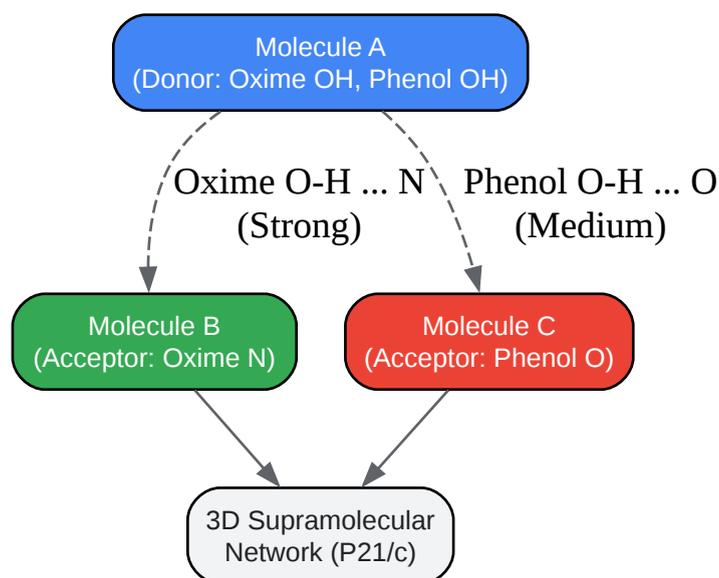
In the

structure, the molecules do not form simple isolated dimers.[6] Instead, they organize into infinite chains or sheets.[1]

- Primary Interaction: The oxime donates a proton to the nitrogen of a neighboring oxime group (or potentially the phenolic oxygen, depending on the specific polymorph nuances).[1]
- Secondary Interaction: The phenolic acts as a donor, linking chains together.[1]

This creates a robust 2D or 3D network that significantly increases the melting point () compared to non-hydroxylated analogs.[1]

H-Bonding Logic Diagram



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Figure 2: Schematic of the intermolecular hydrogen bonding interactions driving crystal packing.[1]

Pharmaceutical & Industrial Implications[1]

Solubility and Bioavailability

The extensive hydrogen bonding network renders the anhydrous crystal form relatively insoluble in non-polar solvents (e.g., hexane) but soluble in polar protic solvents (ethanol, methanol).[1] For drug development, this implies that breaking the lattice energy requires a solvent capable of disrupting both oxime-oxime and phenol-phenol interactions.[1]

Stability

The (

)-isomer in the

lattice is thermodynamically stable.[1] However, exposure to UV light in solution can induce photoisomerization to the (

)-isomer.[1] In the solid state, the tight packing restricts the molecular rotation required for this isomerization, conferring excellent shelf-life stability to the crystalline material.

Quality Control (QC) Markers

For QC protocols, Powder X-Ray Diffraction (PXRD) patterns simulated from the single-crystal data serve as the gold standard for batch release.[1]

- Key Diagnostic Peaks: Look for distinct reflections corresponding to the

-spacings derived from the

and

axes (

Å and

Å), which typically appear in the low-angle

region.[1]

References

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